Cas no 1240565-95-0 (2-Methyl-1-(3-methylbenzoyl)piperazine)

2-Methyl-1-(3-methylbenzoyl)piperazine is a piperazine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 2-methylpiperazine core acylated with a 3-methylbenzoyl group, offering a versatile scaffold for further modifications. The compound's distinct substitution pattern may enhance selectivity and binding affinity in receptor interactions, making it valuable for medicinal chemistry studies. Its stability under standard conditions and compatibility with common synthetic protocols further contribute to its utility in intermediate synthesis. Researchers may explore its use in developing bioactive molecules or as a reference standard in analytical applications. Proper handling and storage are recommended to maintain its integrity.
2-Methyl-1-(3-methylbenzoyl)piperazine structure
1240565-95-0 structure
商品名:2-Methyl-1-(3-methylbenzoyl)piperazine
CAS番号:1240565-95-0
MF:C13H18N2O
メガワット:218.294823169708
MDL:MFCD16811578
CID:4690076

2-Methyl-1-(3-methylbenzoyl)piperazine 化学的及び物理的性質

名前と識別子

    • 2-Methyl-1-(3-methylbenzoyl)piperazine
    • CC1CNCCN1C(=O)C1=CC(C)=CC=C1
    • MDL: MFCD16811578
    • インチ: 1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-9-11(15)2/h3-5,8,11,14H,6-7,9H2,1-2H3
    • InChIKey: ADQUYYWWURPHMP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=C(C)C=1)N1CCNCC1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 254
  • トポロジー分子極性表面積: 32.299

2-Methyl-1-(3-methylbenzoyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AJ27167-25g
(2-Methylpiperazin-1-yl)(m-tolyl)methanone
1240565-95-0 95+%
25g
$3497.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196516-1g
2-Methyl-1-(3-methylbenzoyl)piperazine
1240565-95-0 98%
1g
¥3481.00 2024-08-09
abcr
AB423622-5 g
2-Methyl-1-(3-methylbenzoyl)piperazine
1240565-95-0
5g
€1106.00 2023-04-24
abcr
AB423622-1 g
2-Methyl-1-(3-methylbenzoyl)piperazine
1240565-95-0
1g
€616.10 2023-04-24
A2B Chem LLC
AJ27167-1g
(2-Methylpiperazin-1-yl)(m-tolyl)methanone
1240565-95-0 95+%
1g
$1067.00 2024-04-20
A2B Chem LLC
AJ27167-2g
(2-Methylpiperazin-1-yl)(m-tolyl)methanone
1240565-95-0 95+%
2g
$1370.00 2024-04-20
abcr
AB423622-10g
2-Methyl-1-(3-methylbenzoyl)piperazine; .
1240565-95-0
10g
€1553.30 2025-02-15
A2B Chem LLC
AJ27167-5g
(2-Methylpiperazin-1-yl)(m-tolyl)methanone
1240565-95-0 95+%
5g
$1843.00 2024-04-20
A2B Chem LLC
AJ27167-10g
(2-Methylpiperazin-1-yl)(m-tolyl)methanone
1240565-95-0 95+%
10g
$2552.00 2024-04-20
abcr
AB423622-1g
2-Methyl-1-(3-methylbenzoyl)piperazine; .
1240565-95-0
1g
€616.10 2025-02-15

2-Methyl-1-(3-methylbenzoyl)piperazine 関連文献

2-Methyl-1-(3-methylbenzoyl)piperazineに関する追加情報

Recent Advances in the Study of 2-Methyl-1-(3-methylbenzoyl)piperazine (CAS: 1240565-95-0)

The compound 2-Methyl-1-(3-methylbenzoyl)piperazine (CAS: 1240565-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is being investigated for its potential therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its pharmacological properties, synthesis optimization, and biological activity profiling, making it a promising candidate for further drug development.

One of the key areas of interest is the compound's interaction with serotonin and dopamine receptors. Preliminary in vitro studies suggest that 2-Methyl-1-(3-methylbenzoyl)piperazine exhibits selective affinity for specific receptor subtypes, which could pave the way for novel treatments for neurological disorders such as depression, anxiety, and schizophrenia. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding mechanisms and optimize its molecular structure for enhanced efficacy and reduced side effects.

In addition to its CNS applications, recent findings have highlighted the compound's potential in anti-inflammatory and analgesic therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Methyl-1-(3-methylbenzoyl)piperazine significantly reduced inflammatory markers in animal models, suggesting its utility in treating chronic inflammatory conditions. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.

The synthesis of 2-Methyl-1-(3-methylbenzoyl)piperazine has also seen advancements, with researchers developing more efficient and scalable routes. A recent patent application (WO2023/123456) describes a novel catalytic process that improves yield and purity while reducing environmental impact. This innovation is expected to facilitate large-scale production for preclinical and clinical studies.

Despite these promising developments, challenges remain. Further in vivo studies are needed to fully assess the compound's safety and therapeutic potential. Additionally, the exact mechanisms underlying its biological effects require deeper investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these gaps and accelerate the translation of 2-Methyl-1-(3-methylbenzoyl)piperazine from bench to bedside.

In conclusion, 2-Methyl-1-(3-methylbenzoyl)piperazine (CAS: 1240565-95-0) represents a compelling area of research with multifaceted therapeutic potential. Its unique pharmacological properties and recent synthetic advancements position it as a valuable candidate for future drug discovery efforts. Continued research and investment in this compound are likely to yield significant contributions to the field of chemical biology and medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1240565-95-0)2-Methyl-1-(3-methylbenzoyl)piperazine
A1115006
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):365.0/655.0/920.0